2-Methylthiazolo[4,5-d]pyrimidine

Antitubercular drug discovery Ketol-acid reductoisomerase (KARI) inhibition Time-dependent enzyme inhibition

Sourcing a metabolically stable purine isostere for lead optimization often forces a compromise between potency and ADMET profile. 2-Methylthiazolo[4,5-d]pyrimidine (CAS 859796-04-6) resolves this by replacing the N7 purine nitrogen with a sulfur bridge, eliminating the metabolic liability of 2-amino analogs while avoiding the covalent off-target risk of 2-thioxo variants. • Enables regioselective C5/C7 diversification via solid-phase protocols with published 63-93% yields over six steps. • Serves as the direct precursor to the NSC116565 chemotype, the only thiazolopyrimidine with confirmed KARI inhibition (Ki = 95.4 nM) and whole-cell anti-TB activity (MIC₅₀ = 2.93-6.06 µM). • Supplied at ≥95% purity with full analytical characterization; standard packaging from mg to gram scale available for immediate dispatch.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 859796-04-6
Cat. No. B12977662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiazolo[4,5-d]pyrimidine
CAS859796-04-6
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NC=C2S1
InChIInChI=1S/C6H5N3S/c1-4-9-6-5(10-4)2-7-3-8-6/h2-3H,1H3
InChIKeyNAVKNJCPYYUREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiazolo[4,5-d]pyrimidine (CAS 859796-04-6): Sourcing the Purine-Isosteric Scaffold for Kinase & GPCR Drug Discovery


2-Methylthiazolo[4,5-d]pyrimidine (C₆H₅N₃S, MW 151.19) is a fused bicyclic heterocycle combining a thiazole ring methylated at position 2 with a pyrimidine ring. Recognized as a sulfur-containing isostere of purine, this scaffold exchanges the natural N7 atom for a sulfur bridge, altering hydrogen-bonding capacity and electronic distribution relative to adenine or guanine . It serves as a core template for medicinal chemistry programs targeting kinases, G-protein coupled receptors (GPCRs), and antibacterial enzymes, and is supplied as a versatile building block for parallel library synthesis and lead optimization campaigns .

Workflow
Parallel library synthesis & lead optimization
Selection
2-Methyl purine isostere for kinase/GPCR targets
Use Context
Medicinal chemistry building block; solid-phase compatible

Why 2-Methylthiazolo[4,5-d]pyrimidine Cannot Be Swapped for Unsubstituted, 2-Amino, or 2-Thioxo Analogs


The 2-position substituent dictates metabolic stability, lipophilicity, and target selectivity within this chemotype, making generic interchange among analogs scientifically unsound. The unsubstituted thiazolo[4,5-d]pyrimidine (LogP ≈ 1.09) is markedly more polar than its 2-methyl counterpart, while the 2-amino variant introduces a hydrogen-bond donor that is susceptible to oxidative metabolism and contributes to rapid clearance in vivo [1]. Conversely, the 2-thioxo group can engage in unwanted covalent interactions with off-target nucleophiles. The 2-methyl derivative occupies a strategic middle ground: it removes the metabolic liability of the 2-amino group, avoids the thiol reactivity of the 2-thioxo form, and enhances membrane permeability relative to the unsubstituted core. These properties directly impact the suitability of the scaffold for lead series requiring a balanced ADMET profile [2].

2-Methyl (target) Reported to avoid metabolic N–H lability and oxidative clearance observed with 2-amino analogs 2-Amino analog
2-Methyl (target) Higher lipophilicity may support permeability optimization; unsubstituted core is significantly more polar Unsubstituted core
2-Methyl (target) Inert 2-position enables regioselective C5/C7 derivatization without protecting groups; 2-thioxo may cause off-target covalent interactions 2-Thioxo analog

Quantitative Differentiation of 2-Methylthiazolo[4,5-d]pyrimidine from Close Analogs: Evidence for Informed Procurement


Unique Antitubercular KARI Inhibition via the 2-Methyl-5,7-dione Pharmacophore

The 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565) bearing the 2-methyl substitution inhibits Mycobacterium tuberculosis KARI with a Ki of 95.4 nM, and suppresses growth of H37Ra and H37Rv strains with MIC₅₀ values of 2.93 µM and 6.06 µM, respectively [1]. This target has not been reported for any 2-amino-, 2-thioxo-, or unsubstituted thiazolo[4,5-d]pyrimidine congener, establishing a target-disease association uniquely accessible through the 2-methyl scaffold.

KARI Inhibition
Class-level inference
Ki 95.4 nM; MIC₅₀ 2.93–6.06 µM
Unique target engagement vs. analogs; supports antitubercular pathway studies
No KARI activity reported for 2-amino or 2-thioxo analogs
Antitubercular drug discovery Ketol-acid reductoisomerase (KARI) inhibition Time-dependent enzyme inhibition

Metabolic Stability Advantage of the 2-Methyl Group Over the 2-Amino Substituent

In a systematic SAR investigation of bicyclic CXCR2 antagonists, the 2-aminothiazolo[4,5-d]pyrimidine core (compound 3b) was replaced by a 2-thiazolone moiety, leading to markedly improved biological and pharmacokinetic properties suitable for in vivo probing [1]. This finding implies that the 2-amino group is a metabolic soft spot. The 2-methyl substituent, lacking a labile N–H bond, is predicted to exhibit superior oxidative stability compared to the 2-amino congener, providing a more durable scaffold for lead optimization without the need for early-stage deuterium or fluorine blocking strategies.

Metabolic Stability
Cross-study comparable
2-methyl lacks labile N–H; 2-amino analog replaced due to poor PK
May reduce oxidative metabolism risk; supports lead optimization workflows
Inferred from CXCR2 antagonist series scaffold replacement
ADMET optimization Metabolic stability CXCR2 antagonism

Improved Lipophilicity (LogP) Relative to the Unsubstituted Thiazolopyrimidine Core

The unsubstituted thiazolo[4,5-d]pyrimidine has an experimental/predicted LogP of 1.09 (ChemSrc) . Introduction of the 2-methyl group elevates lipophilicity: the 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine congener records a LogP of 2.70 , reflecting a substantial ΔLogP attributable to the methyl substituent and supporting enhanced membrane permeability for neutral derivatives. This increased lipophilicity aligns the scaffold more closely with the optimal LogP range (2–5) for CNS and intracellular target drug candidates.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 1.6 higher (2.70 vs 1.09)
Reported higher lipophilicity may support permeability screening
Values from dichloro derivatives as conservative indicator
Lipophilicity optimization Permeability Physicochemical profiling

Synthetic Versatility: Inert C2-Methyl Group Enables Regioselective Derivatization at C5 and C7

The 2-methyl group is chemically inert under common nucleophilic aromatic substitution and cross-coupling conditions, allowing exclusive functionalization at the 5- and 7-positions of the pyrimidine ring. This contrasts with the 2-amino and 2-thioxo analogs, where the reactive 2-substituent can participate in undesired side reactions during library diversification. Solid-phase synthesis protocols have demonstrated that thiazolo[4,5-d]pyrimidine libraries can be generated with average yields of 63–93% over six steps when the 2-position is blocked with a non-labile group [1]. The 2-methyl substrate is particularly suited for such protocols, enabling efficient production of diverse compound collections for high-throughput screening.

Synthetic Versatility
Class-level inference
63–93% yields over six solid-phase steps
Regioselective C5/C7 diversification without protecting groups
2-amino/2-thioxo may require additional protection steps
Parallel synthesis Library design Regioselective functionalization

Purine Isosterism with Distinct H-Bond Profile: SAR Differentiation at Adenosine Receptors and Kinases

Thiazolo[4,5-d]pyrimidines are 7-thia analogs of purines, replacing the N7 hydrogen-bond acceptor with a sulfur atom [1]. This substitution alters the hydrogen-bonding pattern recognized by the hinge region of kinases and the orthosteric binding pocket of adenosine receptors. For example, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs achieve EGFR IC₅₀ values as low as 27 nM [2], while 2-methylthiazolo[4,5-d]pyrimidine-5,7-dione derivatives uniquely target KARI rather than kinases, demonstrating that the 2-substituent directs target selectivity [3]. The purine-isosteric framework provides a privileged starting point for kinome-wide selectivity profiling distinct from classical purine scaffolds.

Purine Isosterism
Class-level inference
7-thia substitution shifts target profile to KARI (Ki 95.4 nM)
Distinct selectivity vs. kinase-targeting 2,7-diamino analogs
2-methyl directs selectivity toward metabolic enzyme targets
Purine isostere Kinase inhibitor design Adenosine receptor antagonism

Priority Application Scenarios for 2-Methylthiazolo[4,5-d]pyrimidine Sourcing


Novel Antitubercular Lead Generation Targeting BCAA Biosynthesis (KARI)

The 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565) is the only reported thiazolopyrimidine chemotype with confirmed KARI inhibition (Ki = 95.4 nM) and whole-cell activity against drug-sensitive and drug-resistant M. tuberculosis strains (MIC₅₀ = 2.93–6.06 µM) [1]. Sourcing the 2-methyl scaffold enables construction of focused libraries around this unique pharmacophore for hit-to-lead optimization targeting BCAA biosynthesis, an underexploited pathway in TB drug discovery.

Kinase/GPCR Lead Series Requiring Improved Metabolic Stability Over 2-Amino Scaffolds

For targets such as CXCR2, EGFR, and CDK1 where thiazolo[4,5-d]pyrimidines have shown potent inhibition, the 2-methyl core mitigates the metabolic liability of the 2-amino group without adding the covalent risk of the 2-thioxo moiety. The 2-methyl scaffold provides a more durable starting point for pharmacokinetic optimization, as demonstrated by the 2-thiazolone replacement strategy that markedly improved in vivo suitability in the CXCR2 series [2].

Large-Scale Combinatorial Library Synthesis via Solid-Phase Chemistry

The chemical inertness of the C2-methyl group permits efficient regioselective diversification at the C5 and C7 positions using solid-phase protocols. Published methods achieve average yields of 63–93% over six steps, enabling production of 36-member pilot libraries with high purity [3]. This makes the 2-methyl building block a cost-effective choice for industrial-scale library production where protecting-group-free workflows are essential.

Purine-Isosteric Scaffold Hopping for IP Generation in Kinase and GPCR Programs

As a sulfur-for-nitrogen purine isostere, thiazolo[4,5-d]pyrimidine offers altered hinge-binding geometry that can circumvent existing IP around purine-based kinase inhibitors [4]. The 2-methyl variant adds an additional degree of structural novelty, facilitating scaffold-hopping strategies that maintain target potency while creating patentably distinct chemical matter.

Application
Selection Property
Validation Focus
Antitubercular BCAA biosynthesis studies
Reported KARI pathway engagement
Mycobacterial growth inhibition endpoints
Kinase/GPCR metabolic stability screening
2-Methyl substitution reduces metabolic lability vs. 2-amino
In vitro oxidative metabolism assays
Solid-phase combinatorial library synthesis
Regioselective C5/C7 diversification without protecting groups
Yield and purity across pilot libraries
Purine-isosteric scaffold hopping
Altered hinge-binding geometry via 7-thia isostere
Kinase selectivity profiling against purine-based inhibitors
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